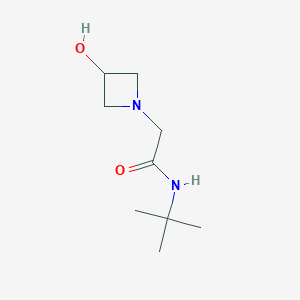![molecular formula C9H11N3OS B1488853 3-(2-氨基乙基)-2-甲基噻吩[2,3-d]嘧啶-4(3H)-酮 CAS No. 2092797-68-5](/img/structure/B1488853.png)
3-(2-氨基乙基)-2-甲基噻吩[2,3-d]嘧啶-4(3H)-酮
描述
“3-(2-aminoethyl)-2-methylthieno[2,3-d]pyrimidin-4(3H)-one” is a compound that belongs to the class of thieno[2,3-d]pyrimidin-4(3H)-ones . These compounds have been designed, synthesized, and screened against Mycobacteria as part of a program to develop new antitubercular agents .
Synthesis Analysis
The synthesis of thieno[2,3-d]pyrimidin-4(3H)-ones involves the design and creation of these compounds, which are then screened against Mycobacteria . Another method involves the cyclocondensation of 2-amino-1H-pyrrole-3-carbonitriles with aryl nitriles in the presence of potassium t-butoxide in boiling t-butanol .Molecular Structure Analysis
The molecular structure of thieno[2,3-d]pyrimidin-4(3H)-ones has been investigated using X-ray diffraction . In crystals, the tautomeric form with a localized N(1)=C(2) bond is realized .Chemical Reactions Analysis
The chemical reactions involving thieno[2,3-d]pyrimidin-4(3H)-ones include their synthesis through various methods. One such method involves the reaction of 2-amino-1H-pyrrole-3-carbonitriles with aryl nitriles .科学研究应用
合成和化学性质
已开发出一种新的合成路线,制备了2-芳基噻吩[2,3-d]嘧啶-4(3H)-酮,展示了噻吩[2,3-d]嘧啶-4(3H)-酮在杂环化学中的多功能性。该路线涉及杂环化反应后的空气氧化,展示了化合物的反应性和进一步化学修饰的潜力 (Davoodnia, Bakavoli, Soleimany, & Tavakoli-Hoseini, 2009)。
通过无溶剂条件下的绿色一锅法合成了新型吡啶并[2,3-d]嘧啶衍生物,突出了该化合物在开发环境友好型合成过程中的作用。该研究强调了该化合物在高效生产嘧啶衍生物方面的实用性 (Mohsenimehr, Mamaghani, Shirini, Sheykhan, & Azimian Moghaddam, 2014)。
潜在的治疗应用
关于噻吩[2,3-d]嘧啶作为胸苷酸合成酶和二氢叶酸还原酶的双重抑制剂的研究揭示了其强大的抑制活性。该研究强调了该化合物通过双重抑制在癌症治疗中的潜力,表明了抗癌药物开发的一个有前途的途径 (Gangjee, Qiu, Li, & Kisliuk, 2008)。
另一项研究工作合成并评估了从3-(2-氨基乙基)-2-甲基噻吩[2,3-d]嘧啶-4(3H)-酮衍生的吡咪多[1,2-b][1,2,4,5]四唑的抗微生物活性。该研究突出了该化合物在生成新的抗微生物剂中的作用,为其在抗击传染病中的潜在应用提供了见解 (Shawali, Abdallah, & Zayed, 2002)。
对5,6-环化的2-芳基噻吩[2,3-d]嘧啶-4(3H)-酮的血管靶向和抗血管生成作用的研究展示了该化合物作为一种多效抗癌药物的潜力。该研究确定了具有有前途的抗癌活性的特定衍生物,暗示了结构修饰在增强治疗效果方面的重要性 (Gold, Köhler, Lanzloth, Andronache, Anant, Dandawate, Biersack, & Schobert, 2020)。
未来方向
Thieno[2,3-d]pyrimidin-4(3H)-ones, including “3-(2-aminoethyl)-2-methylthieno[2,3-d]pyrimidin-4(3H)-one”, have potential to be developed as antitubercular agents . This suggests that future research could focus on further development and testing of these compounds for their antimycobacterial activity.
作用机制
Target of Action
The primary target of 3-(2-aminoethyl)-2-methylthieno[2,3-d]pyrimidin-4(3H)-one is Cytochrome bd oxidase (Cyt-bd) . Cyt-bd is an attractive drug target in Mycobacterium tuberculosis, especially in the context of developing a drug combination targeting energy metabolism .
Mode of Action
3-(2-aminoethyl)-2-methylthieno[2,3-d]pyrimidin-4(3H)-one inhibits Cyt-bd . This inhibition disrupts the energy metabolism of Mycobacterium tuberculosis, leading to its death .
Biochemical Pathways
The inhibition of Cyt-bd affects the energy metabolism pathway of Mycobacterium tuberculosis . This disruption in the energy metabolism pathway leads to ATP depletion, which is detrimental to the survival of the bacteria .
Pharmacokinetics
Its antimycobacterial activity suggests that it has sufficient bioavailability to reach its target and exert its effects .
Result of Action
The result of the action of 3-(2-aminoethyl)-2-methylthieno[2,3-d]pyrimidin-4(3H)-one is the death of Mycobacterium tuberculosis due to ATP depletion . This compound has shown significant antimycobacterial activity against Mycobacterium tuberculosis H37Ra and Mycobacterium bovis BCG .
Action Environment
The action of 3-(2-aminoethyl)-2-methylthieno[2,3-d]pyrimidin-4(3H)-one can be influenced by various environmental factors. For instance, the expression levels of the Cyt-bd-encoding genes in different strains of Mycobacterium tuberculosis can affect the potency of this compound
生化分析
Biochemical Properties
3-(2-aminoethyl)-2-methylthieno[2,3-d]pyrimidin-4(3H)-one plays a significant role in biochemical reactions, particularly in its interaction with various enzymes and proteins. It has been observed to exhibit notable antimycobacterial activity against Mycobacterium tuberculosis and Mycobacterium bovis . The compound interacts with enzymes involved in the bacterial cell wall synthesis, inhibiting their function and leading to the disruption of bacterial growth. Additionally, it has shown non-cytotoxic properties against several cell lines, indicating its potential as a therapeutic agent .
Cellular Effects
The effects of 3-(2-aminoethyl)-2-methylthieno[2,3-d]pyrimidin-4(3H)-one on cellular processes are profound. It influences cell function by interfering with cell signaling pathways and gene expression. The compound has been shown to inhibit the growth of various cancer cell lines, suggesting its role in modulating cellular metabolism and promoting apoptosis . Furthermore, it affects the expression of genes involved in cell cycle regulation, thereby impacting cellular proliferation and survival .
Molecular Mechanism
At the molecular level, 3-(2-aminoethyl)-2-methylthieno[2,3-d]pyrimidin-4(3H)-one exerts its effects through specific binding interactions with biomolecules. It acts as an inhibitor of key enzymes involved in cellular processes, such as cytochrome bd oxidase in Mycobacterium tuberculosis . This inhibition disrupts the bacterial respiratory chain, leading to reduced ATP production and bacterial cell death. The compound also influences gene expression by modulating transcription factors and signaling pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(2-aminoethyl)-2-methylthieno[2,3-d]pyrimidin-4(3H)-one have been studied over time to assess its stability and long-term impact on cellular function. The compound has demonstrated stability under various conditions, maintaining its activity over extended periods . Long-term studies have shown that it can induce sustained changes in cellular metabolism and gene expression, leading to prolonged therapeutic effects .
Dosage Effects in Animal Models
The effects of 3-(2-aminoethyl)-2-methylthieno[2,3-d]pyrimidin-4(3H)-one vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects without significant toxicity . At higher doses, it can cause adverse effects, including toxicity and disruption of normal cellular functions . These findings highlight the importance of optimizing dosage to achieve the desired therapeutic outcomes while minimizing potential side effects.
Metabolic Pathways
3-(2-aminoethyl)-2-methylthieno[2,3-d]pyrimidin-4(3H)-one is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. The compound has been shown to affect the levels of key metabolites, influencing cellular energy production and biosynthetic processes . Its interaction with metabolic enzymes can lead to alterations in metabolic pathways, contributing to its therapeutic effects .
Transport and Distribution
Within cells and tissues, 3-(2-aminoethyl)-2-methylthieno[2,3-d]pyrimidin-4(3H)-one is transported and distributed through specific transporters and binding proteins. These interactions facilitate its localization to target sites, enhancing its therapeutic efficacy . The compound’s distribution within tissues is influenced by its chemical properties, including solubility and affinity for cellular components .
Subcellular Localization
The subcellular localization of 3-(2-aminoethyl)-2-methylthieno[2,3-d]pyrimidin-4(3H)-one plays a crucial role in its activity and function. The compound is directed to specific cellular compartments, such as the mitochondria and nucleus, where it exerts its effects . Targeting signals and post-translational modifications guide its localization, ensuring that it reaches the appropriate sites of action within the cell .
属性
IUPAC Name |
3-(2-aminoethyl)-2-methylthieno[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3OS/c1-6-11-8-7(2-5-14-8)9(13)12(6)4-3-10/h2,5H,3-4,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JETBPQUAEQKGGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CS2)C(=O)N1CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[(Oxolan-2-yl)methyl]pyrrolidin-3-ol](/img/structure/B1488770.png)

![2-chloro-N-[3-(diethylamino)propyl]pyrimidin-4-amine](/img/structure/B1488773.png)
![[1-(5-Chlorothiophene-2-carbonyl)pyrrolidin-3-yl]methanol](/img/structure/B1488774.png)
![N-[(piperidin-3-yl)methyl]cyclobutanamine](/img/structure/B1488777.png)




![{1-[(oxan-4-yl)methyl]-1H-1,2,3-triazol-4-yl}methanamine](/img/structure/B1488783.png)

![2-[3-(hydroxymethyl)pyrrolidin-1-yl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B1488788.png)
![2-[3-(hydroxymethyl)pyrrolidin-1-yl]-N-(3-methoxypropyl)acetamide](/img/structure/B1488789.png)
![2-[3-(hydroxymethyl)pyrrolidin-1-yl]-N-[(oxolan-2-yl)methyl]acetamide](/img/structure/B1488790.png)